REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7](OS(C(F)(F)F)(=O)=O)=[C:6]([CH:18]=[O:19])[CH:5]=1.[CH3:21][Zn]C.[Li+].[OH-]>O1CCOCC1.C1(C)C=CC=CC=1>[CH:18]([C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[CH3:21])[C:3]([OH:2])=[O:20])=[O:19] |f:2.3|
|
Name
|
Pd(dppf)
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-formyl-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Zn]C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 75° C. for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 2 h before it
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EA
|
Type
|
EXTRACTION
|
Details
|
extracted with 1M aq. NaOH and water
|
Type
|
ADDITION
|
Details
|
by adding 2N aq. HCl (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by prep
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 903 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |